![molecular formula C34H27F6O4P B3068735 (11BS)-4-羟基-2,6-双(4-(三氟甲基)苯基)-8,9,10,11,12,13,14,15-八氢二萘[2,1-d:1',2'-f][1,3,2]二氧杂膦菲宾 4-氧化物 CAS No. 791616-70-1](/img/structure/B3068735.png)

(11BS)-4-羟基-2,6-双(4-(三氟甲基)苯基)-8,9,10,11,12,13,14,15-八氢二萘[2,1-d:1',2'-f][1,3,2]二氧杂膦菲宾 4-氧化物

描述

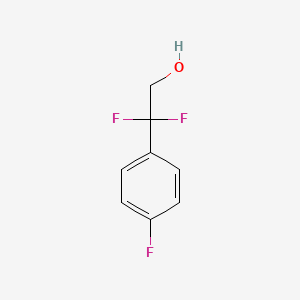

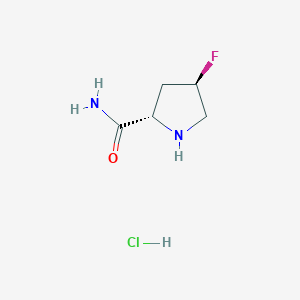

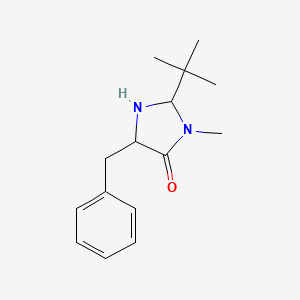

The compound “(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide” is a complex organic molecule . Its CAS number is 874948-59-1 .

Molecular Structure Analysis

The molecular structure of this compound is intricate, with a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine core and two phenyl groups attached . The compound also contains a hydroxy group and an oxide group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 500.48 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .科学研究应用

A. Visible-Light-Promoted S-Trifluoromethylation: Traditionally, trifluoromethyl phenyl sulfone (PhSO₂CF₃) has been used as a nucleophilic trifluoromethylating agent. However, recent research has demonstrated its potential as a trifluoromethyl radical precursor. Under visible light irradiation, arylthiolate anions form electron donor–acceptor complexes with PhSO₂CF₃, enabling an intramolecular single electron transfer (SET) reaction. This process allows for the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .

B. Stability and Lipophilicity Enhancement: The CF₃S group enhances lipophilicity, making molecules more effective at crossing lipid membranes. Additionally, CF₃S-containing compounds exhibit higher stability under acidic conditions compared to their non-fluorinated counterparts. These properties have led to applications in pharmaceuticals, including the appetite depressant drug Tiflorex and the anticoccidial drug Toltrazuril .

Ligand Design

The compound’s unique structure can be leveraged for ligand design in various fields:

A. Phosphine–Borane Ligands: Phosphine–borane ligands play a crucial role in ligand–receptor interactions. For instance, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane exhibits potent PR antagonistic activity. Docking simulations suggest that the tricyclopropylphosphine moiety contributes significantly to ligand binding .

Conjugated Polymers

The compound’s aromatic structure can be incorporated into conjugated polymers for specific applications:

A. Low Band Gap Polymers: Researchers have designed low band gap conjugated polymers based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units. These polymers exhibit interesting electronic properties and have potential applications in optoelectronic devices .

属性

IUPAC Name |

13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27F6O4P/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(32(30)44-45(41,42)43-31(27)29)20-11-15-24(16-12-20)34(38,39)40/h9-18H,1-8H2,(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURGUTVGAFTYCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=C(C=C6)C(F)(F)F)O)C7=CC=C(C=C7)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27F6O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

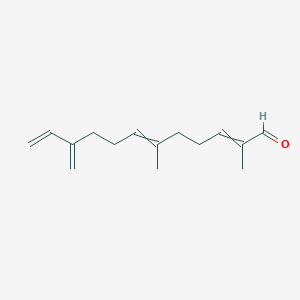

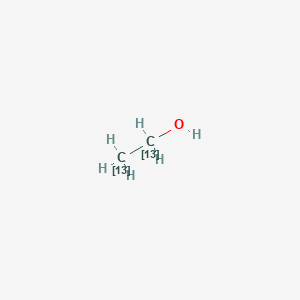

![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)

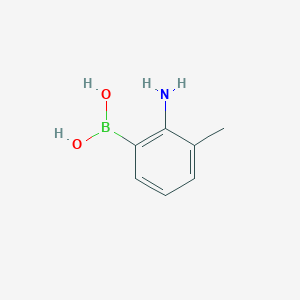

![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)

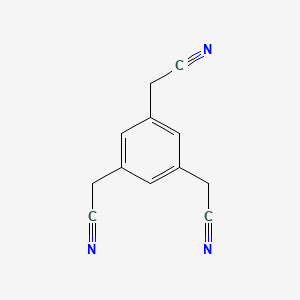

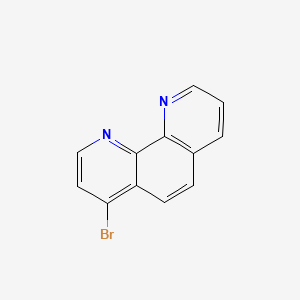

![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)